N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-29-17-7-6-15(11-18(17)30-2)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-14-5-3-4-13(23)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCGLCCDFZKQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 435.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O4S |
| Molecular Weight | 435.9 g/mol |
| CAS Number | 1144428-82-9 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by targeting specific enzymes involved in tumor growth and survival pathways. For example, it may inhibit thioredoxin reductase (TrxR1), a critical enzyme in cancer metabolism and progression .
Antimicrobial Activity
Compounds related to this structure have also demonstrated antimicrobial properties against various pathogens. For instance:
- Antibacterial Effects : Similar thieno derivatives have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Antifungal Effects : Some derivatives were found to be more potent than traditional antifungal agents like miconazole against Candida albicans .
Study 1: Antitumor Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that compounds with similar structural motifs exhibited potent cytotoxicity against human tumor cell lines such as HepG2 and NCI-H661. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance biological activity .
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial efficacy of synthesized thiazole derivatives was evaluated using the disk diffusion method. Results indicated that certain compounds exhibited broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL against both bacterial and fungal strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural homology with the target molecule, differing primarily in substituent patterns on the aromatic rings and pyrimidinone core. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogues
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to analogues with halogenated or trifluoromethyl substituents . However, this may reduce membrane permeability, a trade-off observed in similar molecules . The 3-chlorophenyl acetamide moiety is associated with improved metabolic stability relative to non-halogenated aryl groups (e.g., benzothiazole in G1-4) .
Biological Activity Trends :
- Antimicrobial Activity : Analogues with dichlorophenyl acetamide (e.g., compound 5.6) exhibit potent antimicrobial effects (MIC: 12.5 µg/mL), attributed to the synergistic electron-withdrawing effects of Cl substituents .
- Kinase Inhibition : The trifluoromethylphenyl group in compound 687563-28-6 enhances binding to hydrophobic kinase pockets (e.g., EGFR), suggesting that similar modifications in the target compound could optimize target engagement .
Synthetic Yields and Purification: Thienopyrimidinone derivatives with bulkier substituents (e.g., benzothiazole in G1-4) show lower yields (48%) compared to simpler acetamide analogues (80–90%) due to steric hindrance during cyclization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : Multi-step synthesis is required, typically involving:
- Step 1 : Cyclocondensation of substituted thiophene derivatives with urea/thiourea to form the thieno[3,2-d]pyrimidin-4-one core .
- Step 2 : Thioether linkage formation via nucleophilic substitution using mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final coupling of the 3-chlorophenyl acetamide moiety via amide bond formation, often using coupling agents like EDCI/HOBt .
- Optimization : Reaction temperatures (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for thiol:halide) are critical for yields >70% .
Q. How is structural confirmation of this compound achieved post-synthesis?
- Analytical Workflow :
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for dimethoxyphenyl; thioacetamide CH₂ at δ 4.1–4.3 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z ~529.5) .
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C stretch) .
Q. What solvents and conditions are suitable for solubility testing?
- Protocol : Use DMSO for initial stock solutions (20 mM). For aqueous solubility, employ co-solvents like ethanol (10–20% v/v) or surfactants (e.g., Tween-80) .
- Quantification : UV-Vis spectroscopy at λmax ~260–280 nm (thienopyrimidine absorption) with calibration curves .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibition potential?
- Strategy :
- Core Modifications : Compare analogs with substituted phenyl groups (e.g., 3,4-dimethoxy vs. 4-nitro) to assess electron-withdrawing/donating effects on target binding .
- Thioether vs. Sulfone : Replace the thioacetamide linker with sulfone to evaluate redox stability and steric effects .
- Assays : Kinase inhibition (e.g., EGFR IC₅₀ via fluorescence polarization) and cellular cytotoxicity (MTT assays in cancer cell lines) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : If one study reports potent cytotoxicity (IC₅₀ = 2 µM) while another shows inactivity (IC₅₀ > 50 µM):
- Replicate Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HEK-293), serum concentration (10% FBS), and exposure time (48–72 hr) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Q. How can molecular docking predict binding modes to kinase targets?
- Protocol :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, VEGFR2) .
- Software : AutoDock Vina with Lamarckian GA parameters; validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Key Interactions : Hydrogen bonds with hinge residues (e.g., Glu81 in CDK2) and hydrophobic contacts with dimethoxyphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
